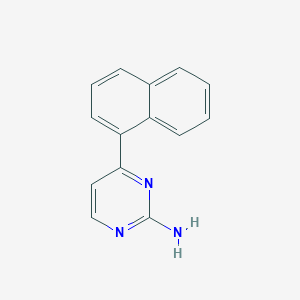

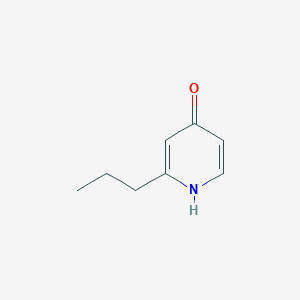

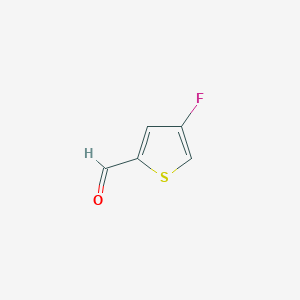

4-(Naphthalen-1-yl)pyrimidin-2-amine

概要

説明

The compound "4-(Naphthalen-1-yl)pyrimidin-2-amine" is a chemical structure that is part of a broader class of compounds featuring a pyrimidine ring attached to a naphthalene moiety. This structure is of interest due to its potential applications in various fields, including materials science and medicinal chemistry. The pyrimidine ring is a versatile scaffold for drug design, and when combined with a naphthalene group, it can lead to compounds with unique physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of compounds related to "4-(Naphthalen-1-yl)pyrimidin-2-amine" involves several chemical reactions, including nucleophilic substitution, catalytic reduction, and condensation reactions. For instance, a related compound, 1,6-bis(4-amino-2-trifluoromethylphenoxy)naphthalene, was synthesized through a nucleophilic substitution reaction followed by catalytic reduction . Another example is the synthesis of various substituted pyrimidin-4-amines, which were designed and synthesized for biological evaluation . Additionally, a practical synthesis of a related compound, 4-[6-(morpholinomethyl)pyridin-3-yl]naphthalen-1-amine, was achieved through metalation, borylation, and Suzuki coupling reactions .

Molecular Structure Analysis

The molecular structure of compounds similar to "4-(Naphthalen-1-yl)pyrimidin-2-amine" has been characterized using various spectroscopic techniques and single-crystal X-ray diffraction methods. For example, the crystal structure of N-(2,6-dichlorophenyl)-4-(naphthalen-2-yl)-1,3-thiazol-2-amine was solved, revealing the angles between the pyrimidine and naphthalene rings and providing insights into intermolecular contacts and electrostatic potential distribution . Similarly, the crystal structures of other related compounds have been determined, showing specific inclinations between the pyrimidine and aromatic rings .

Chemical Reactions Analysis

The chemical reactivity of "4-(Naphthalen-1-yl)pyrimidin-2-amine" and its derivatives can be inferred from the reactions they undergo. For instance, the related compound 2-(pyrimidin-2-ylamino)naphthalene-1,4-dione was used to synthesize metal complexes, indicating its ability to act as a ligand in coordination chemistry . Furthermore, the reactivity of the thiazolo[3,2-a]pyrimidine derivatives was explored in a one-pot reaction under solvent-free conditions, demonstrating the potential for various chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to "4-(Naphthalen-1-yl)pyrimidin-2-amine" have been extensively studied. For example, fluorinated polyimides derived from a related diamine exhibited low moisture absorption, low dielectric constants, and excellent thermal stability . The poly(amide-imide)s based on a related naphthalene-containing compound showed good solubility in organic solvents and high glass-transition temperatures, indicating their potential as high-performance materials . These studies highlight the importance of the naphthalene and pyrimidine moieties in imparting desirable properties to the compounds.

科学的研究の応用

1. Pyrimidine Derivatives in Organic-Water Mixed Solvents

Pyrimidine derivatives, including 4-(naphthalen-1-yloxy)-N-(p-tolyl) pyrimidin-2-amine, have been synthesized and their dissociation constants studied in methanol/DMF - water solvent systems. This research provides insight into the thermodynamic parameters such as enthalpy, Gibb's free energy, and entropy of these compounds (Bhesaniya & Baluja, 2014).

2. Inhibition of Cholinesterase and Amyloid-β Aggregation

A class of 2,4-disubstituted pyrimidines, including derivatives of 4-(naphthalen-1-yl)pyrimidin-2-amine, were synthesized and evaluated as dual inhibitors of cholinesterase and amyloid-β aggregation, targeting multiple pathological routes in Alzheimer's disease (Mohamed et al., 2011).

3. CDK2 Inhibitors and Anti-Proliferative Activity

Research on pyridine, pyrazoloyridine, and furopyridine derivatives, substituted with naphthyl, includes evaluation as CDK2 enzyme inhibitors and their cytotoxicity against various human cancer cell lines. This research highlights the potential of these compounds in cancer treatment (Abdel-Rahman et al., 2021).

4. Antimicrobial Activity and DFT Studies

A study on 2-(pyrimidin-2-ylamino)naphthalene-1,4-dione and its metal complexes revealed antimicrobial properties and significant binding affinity with drug targets, suggesting potential pharmaceutical applications (Chioma et al., 2018).

5. Reactions with N,N-Binucleophiles

4,6-Dimethylpyrimidin-2-yl-and aroylcyanamides, including those with naphthalene derivatives, react with various N,N-binucleophiles, forming diverse heterocyclic compounds. This research contributes to synthetic organic chemistry (Shestakov et al., 2006).

6. Chemosensors for Transition Metal Ions

Naphthoquinone derivatives, including 2-((pyridine-2-yl)methylamino)naphthalene-1,4-dione, have been synthesized and characterized as chemosensors for transition metal ions. Their selective coordination to Cu2+ ions highlights potential applications in chemical sensing and metal ion detection (Gosavi-Mirkute et al., 2017).

特性

IUPAC Name |

4-naphthalen-1-ylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3/c15-14-16-9-8-13(17-14)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWDXAKCWBPZHCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=NC(=NC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Naphthalen-1-yl)pyrimidin-2-amine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[4.5]decan-8-amine hydrochloride](/img/structure/B1321383.png)

![6-Fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1321419.png)